

# Spectroscopic and Synthetic Profile of N-benzyl-2-oxocyclopentanecarboxamide: A Technical Guide

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## Compound of Interest

Compound Name: *N*-benzyl-2-oxocyclopentanecarboxamide

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This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **N-benzyl-2-oxocyclopentanecarboxamide** (CAS No. 2799-86-2). Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on the analysis of analogous compounds, alongside a detailed, plausible experimental protocol for its synthesis and purification. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical synthesis, and drug development.

## Compound Overview

**N-benzyl-2-oxocyclopentanecarboxamide** is a chemical compound with the molecular formula  $C_{13}H_{15}NO_2$  and a molecular weight of 217.26 g/mol [1]. Its structure consists of a cyclopentanone ring substituted at the 2-position with a carboxamide group, which is N-substituted with a benzyl group.

Table 1: Physicochemical Properties of **N-benzyl-2-oxocyclopentanecarboxamide**

Property	Value	Reference
CAS Number	2799-86-2	[1]
Molecular Formula	C <sub>13</sub> H <sub>15</sub> NO <sub>2</sub>	[1]
Molecular Weight	217.26 g/mol	[1]
IUPAC Name	N-benzyl-2-oxocyclopentane-1-carboxamide	[1]

## Predicted Spectroscopic Data

Direct experimental spectra for **N-benzyl-2-oxocyclopentanecarboxamide** are not readily available in published literature. The following tables summarize the predicted <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectral data. These predictions are based on established chemical shift and absorption frequency principles and comparison with structurally similar compounds.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.25 - 7.40	m	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~ 6.5 - 7.0	br s	1H	N-H (Amide)
~ 4.45	d	2H	-CH <sub>2</sub> -Ph
~ 3.2 - 3.4	m	1H	-CH-CO-
~ 2.2 - 2.5	m	2H	-CO-CH <sub>2</sub> - (cyclopentanone)
~ 1.8 - 2.1	m	4H	Cyclopentane ring protons

Table 3: Predicted <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 215 - 220	C=O (Ketone)
~ 170 - 175	C=O (Amide)
~ 138	Quaternary aromatic carbon
~ 128.7	Aromatic CH
~ 127.8	Aromatic CH
~ 127.5	Aromatic CH
~ 55 - 60	-CH-CO-
~ 44	-CH <sub>2</sub> -Ph
~ 38	-CO-CH <sub>2</sub> - (cyclopentanone)
~ 20 - 30	Other cyclopentane carbons

Table 4: Predicted IR Spectral Data (KBr Pellet)

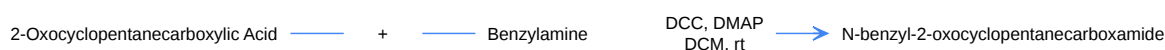
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3300	Strong, broad	N-H stretch (Amide)
~ 3060, 3030	Medium	Aromatic C-H stretch
~ 2950, 2870	Medium	Aliphatic C-H stretch
~ 1740	Strong	C=O stretch (Ketone)
~ 1650	Strong	C=O stretch (Amide I)
~ 1550	Strong	N-H bend (Amide II)
~ 1495, 1450	Medium	Aromatic C=C stretch

## Experimental Protocols

## Proposed Synthesis of N-benzyl-2-oxocyclopentanecarboxamide

The synthesis of **N-benzyl-2-oxocyclopentanecarboxamide** can be achieved via the amidation of 2-oxocyclopentanecarboxylic acid with benzylamine using a suitable coupling agent.

Reaction Scheme:



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Figure 1: Proposed synthesis of **N-benzyl-2-oxocyclopentanecarboxamide**.

Materials:

- 2-Oxocyclopentanecarboxylic acid
- Benzylamine
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

- Ethyl acetate
- Hexane

#### Procedure:

- To a solution of 2-oxocyclopentanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 4-dimethylaminopyridine (DMAP, 0.1 eq).
- Cool the mixture to 0 °C in an ice bath.
- Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) to the solution and stir for 10 minutes.
- Slowly add benzylamine (1.0 eq) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford **N-benzyl-2-oxocyclopentanecarboxamide** as a solid.

## Spectroscopic Characterization

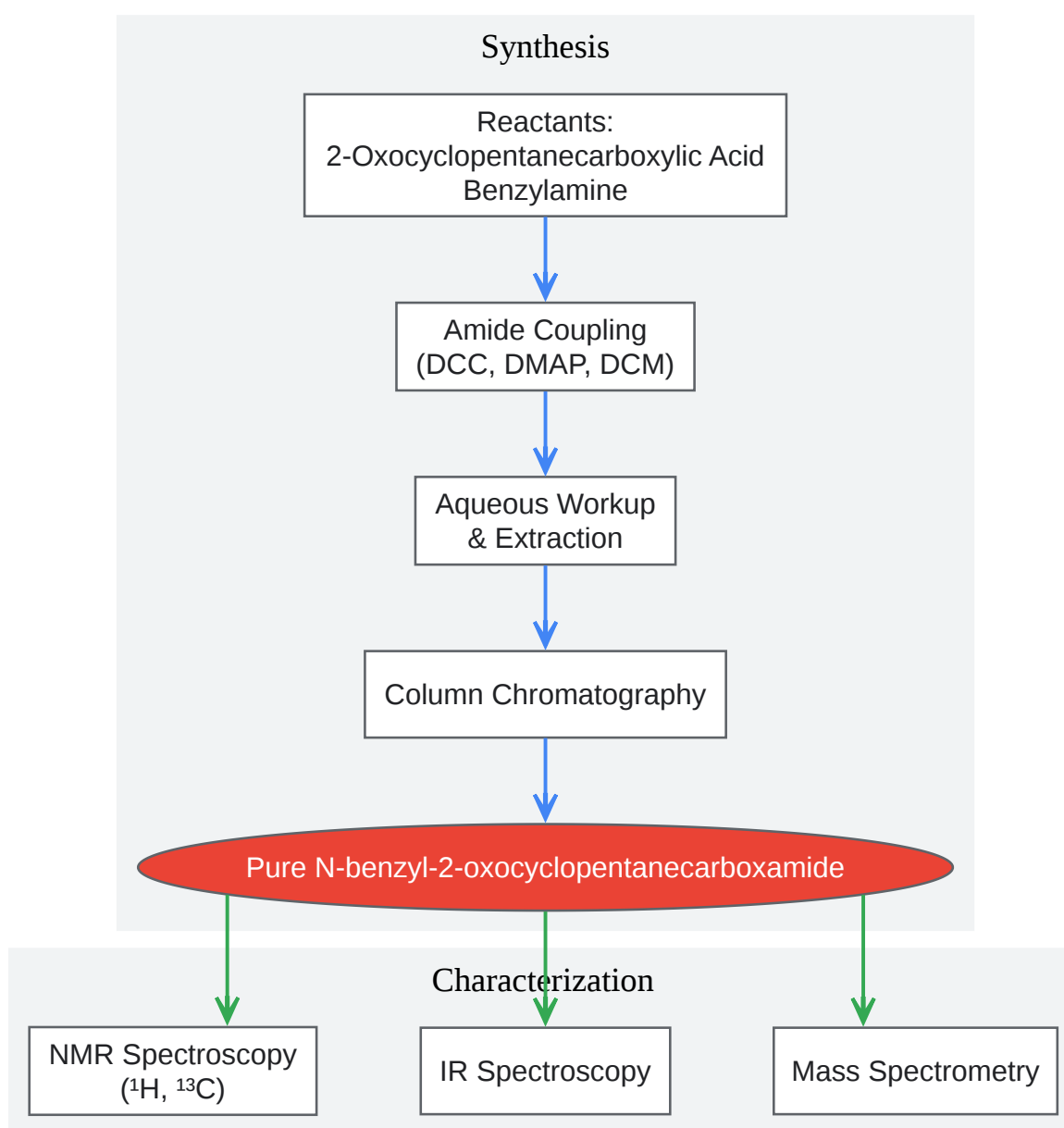
The purified product would then be characterized by standard spectroscopic techniques to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl<sub>3</sub>) as the solvent.

- Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed to confirm the molecular weight and elemental composition of the synthesized compound.

## Experimental Workflow Diagram

The overall workflow from synthesis to characterization is depicted below.



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Figure 2: Workflow for the synthesis and characterization of **N-benzyl-2-oxocyclopentanecarboxamide**.

## Conclusion

This technical guide provides essential, albeit predicted, spectroscopic data and a detailed synthetic protocol for **N-benzyl-2-oxocyclopentanecarboxamide**. While direct experimental data remains elusive in the public domain, the information presented herein offers a solid foundation for researchers to synthesize and characterize this compound for further investigation in various scientific disciplines, particularly in the realm of drug discovery and development. The provided experimental workflow and predicted data serve as a starting point for the practical application and study of this molecule.

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## References

- 1. N-Benzyl-2-oxocyclopentane-1-carboxamide | C13H15NO2 | CID 11790632 - PubChem [pubchem.ncbi.nlm.nih.gov]
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